

Metabolic Pathway and Basic Pharmacokinetics

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Compound Focus: Carebastine

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Ebastine is a second-generation antihistamine that functions as a prodrug. Its pharmacological activity is primarily due to its active metabolite, **carebastine**.

The table below summarizes the core pharmacokinetic properties of ebastine and **carebastine**.

Property	Ebastine	Carebastine
Status	Prodrug [1]	Active Metabolite [1]
Primary Metabolic Pathway	Extensive first-pass metabolism, primarily by CYP3A4 and CYP2J2 [2] [1]	Formed from ebastine via oxidative metabolism [2]
Oral Bioavailability (Parent Drug)	Very low (parent drug scarcely detected in plasma after oral administration) [3] [4]	High (active metabolite is systemically available)
Plasma Protein Binding	>99.8% [4]	Information not fully available in search results
Half-Life (Human)	Information not fully available in search results	~10-15 hours [5] [1]
Key Site of Action	Peripheral H1 receptors (minimal CNS penetration) [6]	Peripheral H1 receptors (minimal CNS penetration) [7]

Property	Ebastine	Carebastine
Electrocardiographic Effects	No significant QTc prolongation at standard doses [8] [9]	No significant QTc prolongation at standard doses [8]

Comparative Data Across Species and Conditions

Interspecies Pharmacokinetics

A comparative study in rats, guinea pigs, dogs, and monkeys after a 10 mg/kg oral dose revealed significant differences in **carebastine** exposure and elimination [3].

Species	Cmax of Carebastine (ng/mL)	Half-Life of Carebastine (hours)
Guinea Pig	2820	9.4
Monkey	1036	1.2
Dog	465	2.4
Rat	311	0.92

Impact of Organ Impairment and Drug Interactions

The pharmacokinetics of ebastine and **carebastine** can be altered in specific clinical situations [8] [1] [7].

Condition / Intervention	Observed Effect
Hepatic Impairment	Altered kinetics anticipated (specific data not available in search results), but ebastine is considered safe to administer [7]

Condition / Intervention	Observed Effect
Renal Impairment	No clinically important differences anticipated; ebastine is considered safe to administer [7]
CYP3A4 Inhibition (e.g., Itraconazole)	Alters disposition of ebastine and carebastine [7]
CYP3A4 Induction (e.g., Rifampin)	Significantly reduces AUC of carebastine to ~15%, reducing antihistamine response [1] [7]

Detailed Experimental Insights

Key Experimental Findings

- **Role of Carebastine:** After oral administration of ebastine, the parent drug is scarcely detected in plasma. The antihistamine activity correlates well with plasma levels of **carebastine**, confirming that **carebastine** is responsible for the therapeutic effect [3] [5] [4]
- **Tissue Distribution (Rat data):** After oral administration of radiolabeled ebastine, the highest concentration of radioactivity was found in the liver (约36 times higher than plasma). Levels in the kidney, lung, and other glands were 2-4 times higher than plasma. The brain concentration was very low, supporting its non-sedating profile [4]
- **Excretion (Rat data):** After intravenous administration, most radioactivity (约93%) was excreted in feces, with only about 6% in urine, suggesting biliary/fecal excretion is the primary elimination route [4]

In Vitro Metabolism Study Methodology

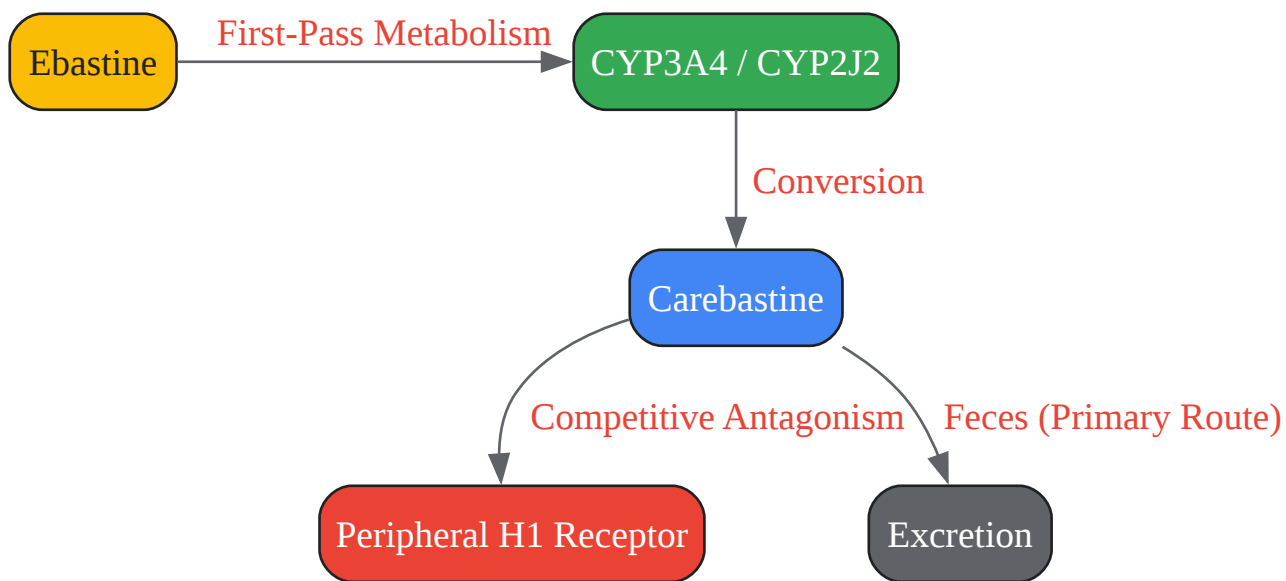
One study provided a detailed *in vitro* methodology for characterizing ebastine metabolism [2]:

- **Enzyme Source:** Human liver microsomes (HLM) and expressed cytochrome P450 enzymes
- **Incubation Conditions:** Ebastine, hydroxyebastine, or **carebastine** were incubated with the enzyme sources and an NADPH-generating system
- **Reaction Termination:** Using acetonitrile
- **Analysis Method:** Liquid chromatography-tandem mass spectrometry (LC/MS/MS) to identify and quantify metabolites

- **Enzyme Role Identification:** Chemical inhibitors and antibodies specific to individual P450 enzymes (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9) were used to infer the contribution of each enzyme to the overall metabolism

Visualizing Metabolic Pathway and Distribution

The following diagram illustrates the metabolic pathway of ebastine and the key distribution characteristics of its metabolites, based on the described experimental data.



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Key Implications for Research and Development

- **Prodrug Strategy:** Ebastine's design as a prodrug minimizes central nervous system exposure, reducing sedative effects, and enhances the duration of action through its active metabolite [1] [6]
- **Metabolic Interactions:** The crucial role of CYP3A4 means that ebastine's efficacy can be significantly altered by concomitant use of strong inhibitors or inducers of this enzyme, an important consideration for clinical trial design and therapeutic use [1] [7]
- **Safety Profile:** The lack of significant QTc prolongation at standard and elevated doses (up to 20 mg or 40 mg) differentiates ebastine and **carebastine** from some other withdrawn antihistamines (e.g., terfenadine, astemizole), highlighting a favorable cardiac safety profile [8] [9]

References

1. Carebastine - an overview | ScienceDirect Topics [sciencedirect.com]
2. Characterization of Ebastine, Hydroxyebastine, and ... [sciencedirect.com]
3. of the histamine H1-receptor... Comparative pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
4. , distribution, Absorption and metabolism of [14C] excretion ... ebastine [pubmed.ncbi.nlm.nih.gov]
5. The pharmacokinetics, antihistamine and concentration-effect ... [pmc.ncbi.nlm.nih.gov]
6. What is the mechanism of Ebastine? [synapse.patsnap.com]
7. of the H1-receptor antagonist Pharmacokinetics and its... ebastine [semanticscholar.org]
8. The efficacy of ebastine in the treatment of urticaria | Alergoprofil [journalsmededu.pl]
9. Ebastine. a review of its pharmacological properties and ... [pubmed.ncbi.nlm.nih.gov]

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